molecular formula C8H14O2 B14127565 1-Ethenylcyclohexane-1-peroxol CAS No. 4065-85-4

1-Ethenylcyclohexane-1-peroxol

Cat. No.: B14127565
CAS No.: 4065-85-4
M. Wt: 142.20 g/mol
InChI Key: ZYVQSSMRWAFMJD-UHFFFAOYSA-N
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Description

1-Ethenylcyclohexane-1-peroxol is an organic compound characterized by the presence of a peroxol group attached to a cyclohexane ring with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclohexane-1-peroxol can be synthesized through the peroxidation of 1-ethenylcyclohexane. The reaction typically involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxol compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylcyclohexane-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form 1-ethenylcyclohexanol or other reduced derivatives.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted cyclohexane derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), acetic acid, sulfuric acid.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products:

    Oxidation: Complex peroxides, oxygenated derivatives.

    Reduction: 1-Ethenylcyclohexanol.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

1-Ethenylcyclohexane-1-peroxol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its oxidative properties.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethenylcyclohexane-1-peroxol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxol group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential antimicrobial effects. The compound’s ability to generate ROS makes it a valuable tool in both biological and chemical research.

Comparison with Similar Compounds

    1-Ethynyl-1-cyclohexanol: Similar in structure but contains an ethynyl group instead of an ethenyl group.

    Cyclohexanol: Lacks the ethenyl and peroxol groups, making it less reactive.

    1-Ethynylcyclohexene: Contains an ethynyl group and a double bond in the cyclohexane ring.

Uniqueness: 1-Ethenylcyclohexane-1-peroxol is unique due to the presence of both the ethenyl and peroxol groups, which confer distinct chemical reactivity and potential applications. Its ability to generate ROS sets it apart from other similar compounds, making it particularly valuable in oxidative and antimicrobial research.

Properties

CAS No.

4065-85-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-ethenyl-1-hydroperoxycyclohexane

InChI

InChI=1S/C8H14O2/c1-2-8(10-9)6-4-3-5-7-8/h2,9H,1,3-7H2

InChI Key

ZYVQSSMRWAFMJD-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCCC1)OO

Origin of Product

United States

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